molecular formula C23H28N2O4 B268729 N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

カタログ番号 B268729
分子量: 396.5 g/mol
InChIキー: GDQZWWQJDRSEQM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

作用機序

TAK-659 binds to the ATP-binding site of N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide and inhibits its activity, thereby blocking the BCR signaling pathway. This leads to the suppression of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival, proliferation, and differentiation. Inhibition of N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide also induces apoptosis and sensitizes B-cells to chemotherapy and other targeted therapies.
Biochemical and physiological effects:
TAK-659 has been shown to have selective and potent inhibitory activity against N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide, with an IC50 value of 0.85 nM. It has also demonstrated good pharmacokinetic properties, including high oral bioavailability and long half-life, in preclinical models and clinical trials. TAK-659 has been well-tolerated in clinical trials, with the most common adverse events being mild to moderate gastrointestinal symptoms and hematological abnormalities.

実験室実験の利点と制限

TAK-659 has several advantages for lab experiments, including its potency, selectivity, and good pharmacokinetic properties. It can be used as a tool compound to study the role of N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide in B-cell signaling and the development of B-cell malignancies. However, there are also some limitations to the use of TAK-659 in lab experiments. For example, it may not fully recapitulate the effects of genetic N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide deficiency or other N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide inhibitors, such as ibrutinib, which have different binding modes and off-target effects.

将来の方向性

There are several future directions for the development and application of TAK-659. First, further preclinical and clinical studies are needed to determine the optimal dosing, scheduling, and combination strategies for TAK-659 in different B-cell malignancies. Second, the potential of TAK-659 as a therapeutic option for other diseases, such as autoimmune disorders and inflammatory diseases, should be explored. Third, the mechanism of resistance to TAK-659 and other N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide inhibitors should be investigated, and new strategies to overcome resistance should be developed. Finally, the development of new N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide inhibitors with improved potency, selectivity, and safety profiles should be pursued.

合成法

TAK-659 was first synthesized by Takeda Pharmaceutical Company Limited. The synthesis method involves several steps, including the reaction of 4-(tetrahydro-2-furanylmethoxy)benzoic acid with N,N-diethyl-4-aminobenzamide in the presence of a coupling agent, followed by purification through column chromatography. The final product is obtained as a white solid with a purity of over 99%.

科学的研究の応用

TAK-659 has been extensively studied in preclinical models and clinical trials for the treatment of various B-cell malignancies. In preclinical studies, TAK-659 has been shown to inhibit N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide activity and downstream signaling pathways, resulting in the induction of apoptosis and suppression of cell proliferation in B-cell lymphoma cell lines. In addition, TAK-659 has demonstrated synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.
In clinical trials, TAK-659 has shown promising results in patients with relapsed or refractory CLL and MCL. In a phase 1/2 study, TAK-659 demonstrated an overall response rate of 84% in patients with relapsed or refractory CLL, including complete response in 12% of patients. In another phase 1 study, TAK-659 showed an overall response rate of 67% in patients with relapsed or refractory MCL.

特性

製品名

N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

分子式

C23H28N2O4

分子量

396.5 g/mol

IUPAC名

N,N-diethyl-4-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]benzamide

InChI

InChI=1S/C23H28N2O4/c1-3-25(4-2)23(27)18-7-11-19(12-8-18)24-22(26)17-9-13-20(14-10-17)29-16-21-6-5-15-28-21/h7-14,21H,3-6,15-16H2,1-2H3,(H,24,26)

InChIキー

GDQZWWQJDRSEQM-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

正規SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。